molecular formula C9H16N4 B1315738 N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine CAS No. 834798-18-4

N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine

Cat. No.: B1315738
CAS No.: 834798-18-4
M. Wt: 180.25 g/mol
InChI Key: PQGRFOOHSZILMA-UHFFFAOYSA-N
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Description

N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine is a chemical compound with a complex structure that includes a pyridine ring substituted with diamine and dimethylaminoethyl groups

Scientific Research Applications

N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of advanced materials and polymers

Mechanism of Action

While the exact mechanism of action for “N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine” is not specified, similar compounds act as an agonist at some types of serotonin receptors and an antagonist at others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dichloropyridine with N,N-dimethylethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-N-[2-(dimethylamino)ethyl]pyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-13(2)7-6-12-9-8(10)4-3-5-11-9/h3-5H,6-7,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGRFOOHSZILMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90556945
Record name N~2~-[2-(Dimethylamino)ethyl]pyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834798-18-4
Record name N~2~-[2-(Dimethylamino)ethyl]pyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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